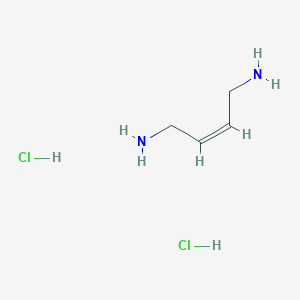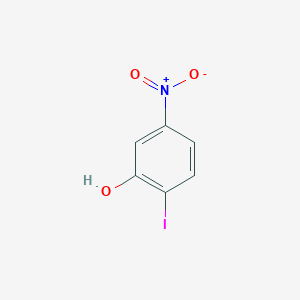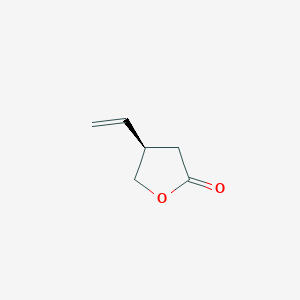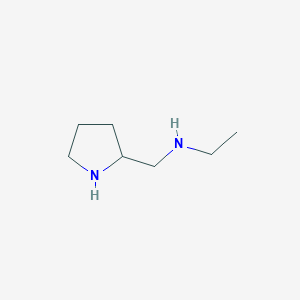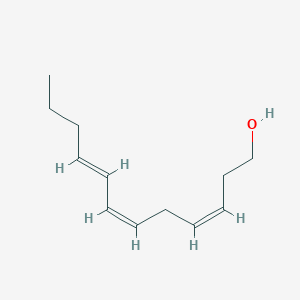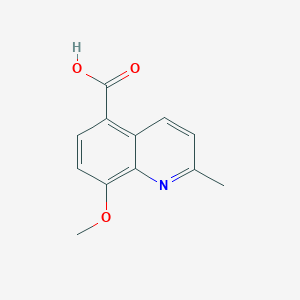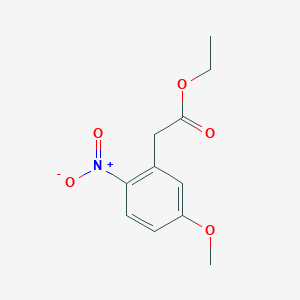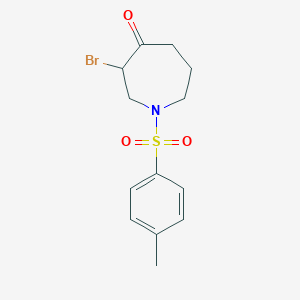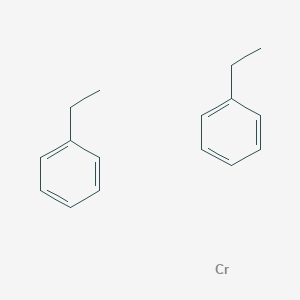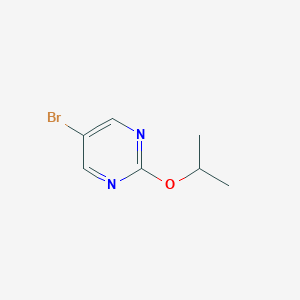
5-Bromo-2-isopropoxypyrimidine
Overview
Description
5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . It is used as a marker of DNA synthesis and has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
Synthesis Analysis
5-Bromo-2-isopropoxypyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .
Molecular Structure Analysis
The 5-bromo-2-isopropoxypyrimidine molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 Pyrimidine(s) . It contains total 20 atom(s); 9 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Bromine atom(s) .
Chemical Reactions Analysis
In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .
Physical And Chemical Properties Analysis
5-Bromo-2-isopropoxypyrimidine has a molecular formula of C7H9BrN2O. Its average mass is 217.063 Da and its monoisotopic mass is 215.989822 Da .
Scientific Research Applications
Copper-Catalyzed Selective C–N Bond Formation
5-Bromo-2-isopropoxypyrimidine can be used in copper-catalyzed selective C–N bond formation. This process involves amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, providing excellent yields . This selective, generally mild, and economical coupling reaction at the C-5 position could be achieved with amines, heterocycles, and amides .
DNA Synthesis Marker
The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
Neurobiology Research
The incorporation of 5-bromo-2′-deoxyuridine into DNA has been used to study the proliferative behavior of cerebellar neuroblasts . This has implications for the interpretation of the results obtained by this marker as an index of the generation, migration, and settled pattern of neurons in the developing central nervous system .
Toxicology Studies
The effects of the incorporation of 5-bromo-2′-deoxyuridine into DNA on proliferation and viability of different types of cells has been studied . This is particularly important when high or repeated doses of this agent are injected .
Drug Development
Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and the stereostructures have been researched .
Study of Cell Cycle
The thymidine analogue 5-bromo-2′-deoxyuridine (BrdU) is a pyrimidine 2′-deoxyribonucleoside compound having 5-bromouracil as the nucleobase . This agent is permanently incorporated into the DNA during the synthetic phase of the cell cycle .
Mechanism of Action
Target of Action
5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . Its primary targets are the biochemical pathways involved in DNA synthesis . It is used as an exogenous marker of DNA synthesis .
Mode of Action
The compound interacts with its targets by being incorporated into replicating DNA . This is achieved through the introduction of monoclonal antibodies against 5-Bromo-2-isopropoxypyrimidine, which allows for the immunodetection of this synthesized bromine-tagged base analogue into replicating DNA .
Biochemical Pathways
5-Bromo-2-isopropoxypyrimidine affects the biochemical pathways involved in DNA synthesis . It is used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets results in changes in these pathways, influencing the process of transmetalation .
Pharmacokinetics
It is known that 5-bromo-2-isopropoxypyrimidine has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.18 to 2.61 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 5-Bromo-2-isopropoxypyrimidine’s action are primarily observed in the process of DNA synthesis . Its incorporation into replicating DNA allows for the tracking of cell proliferation and differentiation . Due to its toxicity, its incorporation into replicating dna can have adverse consequences on the generation, survival, and settled patterns of cells .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBHDGQMLLXGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557876 | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121487-12-5 | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



